molecular formula C9H20ClNO B1431304 3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine hydrochloride CAS No. 1375172-22-7

3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine hydrochloride

Cat. No. B1431304
M. Wt: 193.71 g/mol
InChI Key: ZDPZHYYKAJDBPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine hydrochloride, also known as MTMA, is a synthetic compound that belongs to the amphetamine class of drugs. It has recently gained attention in the scientific community due to its potential use as a research tool for studying the mechanisms of action of other amphetamine-like compounds. In

Mechanism Of Action

3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine hydrochloride acts as a releasing agent for dopamine and norepinephrine, similar to other amphetamines. It also has some affinity for the serotonin transporter, although this is much lower than its affinity for the dopamine and norepinephrine transporters. The exact mechanism of action of 3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine hydrochloride is not fully understood, but it is thought to involve the displacement of neurotransmitters from their storage vesicles and the inhibition of their reuptake.

Biochemical And Physiological Effects

3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine hydrochloride has been shown to have a number of biochemical and physiological effects in animal studies. It increases locomotor activity and induces hyperthermia, similar to other amphetamines. It also increases the release of dopamine and norepinephrine in the brain, leading to increased arousal and attention. However, unlike other amphetamines, it does not appear to produce significant changes in the levels of serotonin in the brain.

Advantages And Limitations For Lab Experiments

3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine hydrochloride has several advantages as a research tool for studying the mechanisms of action of other amphetamines. It has a much lower affinity for the serotonin transporter than other amphetamines, which may make it useful for studying the role of serotonin in the effects of these compounds. It also has a relatively short half-life, which allows for more precise control of dosing in animal experiments.
However, there are also some limitations to the use of 3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine hydrochloride in research. It is a relatively new compound, and there is limited information available on its pharmacological properties and potential side effects. It may also be difficult to obtain in some countries due to its status as a controlled substance.

Future Directions

There are several potential future directions for research on 3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine hydrochloride. One area of interest is the role of serotonin in the effects of amphetamines, and 3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine hydrochloride may be a useful tool for studying this. Another area of interest is the potential therapeutic uses of 3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine hydrochloride, such as in the treatment of attention deficit hyperactivity disorder or depression. Finally, further research is needed to fully understand the pharmacological properties and potential side effects of 3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine hydrochloride, as well as its potential as a research tool for studying the mechanisms of action of other amphetamines.
Conclusion:
3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine hydrochloride is a synthetic compound that has recently gained attention as a research tool for studying the mechanisms of action of other amphetamine-like compounds. It has a similar mechanism of action to other amphetamines, but with a much lower affinity for the serotonin transporter. It has several advantages as a research tool, but also some limitations. Future research on 3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine hydrochloride may help to further our understanding of the mechanisms of action of amphetamines and their potential therapeutic uses.

Scientific Research Applications

3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine hydrochloride has recently gained attention as a research tool for studying the mechanisms of action of other amphetamine-like compounds. It has been shown to have similar effects on the central nervous system as other amphetamines, such as increased release of dopamine and norepinephrine. However, unlike other amphetamines, 3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine hydrochloride has a much lower affinity for the serotonin transporter, which may make it a useful tool for studying the role of serotonin in the effects of amphetamines.

properties

IUPAC Name

3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-8(2)7(10-4)6-9(8,3)11-5;/h7,10H,6H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPZHYYKAJDBPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1(C)OC)NC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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